molecular formula C9H9BrN2 B6350699 4-Bromo-1,6-dimethyl-1H-indazole CAS No. 1159511-78-0

4-Bromo-1,6-dimethyl-1H-indazole

Cat. No.: B6350699
CAS No.: 1159511-78-0
M. Wt: 225.08 g/mol
InChI Key: IRRYVOVYPSBYMW-UHFFFAOYSA-N
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Description

4-Bromo-1,6-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and methyl groups on the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,6-dimethyl-1H-indazole typically involves the bromination of 1,6-dimethyl-1H-indazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,6-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the pyrazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of 4-amino-1,6-dimethyl-1H-indazole.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 1,6-dimethyl-1H-indazole.

Scientific Research Applications

4-Bromo-1,6-dimethyl-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without any substituents.

    4-Bromo-1H-indazole: Similar structure but lacks the methyl groups.

    1,6-Dimethyl-1H-indazole: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-1,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

IUPAC Name

4-bromo-1,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYVOVYPSBYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302999
Record name 4-Bromo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-78-0
Record name 4-Bromo-1,6-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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